6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 391860-73-4
VCID: VC0192933
InChI: InChI=1S/C13H9ClF3N/c14-8-3-4-11-9(5-8)10(13(15,16)17)6-12(18-11)7-1-2-7/h3-7H,1-2H2
SMILES: C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(F)(F)F
Molecular Formula: C13H9ClF3N
Molecular Weight: 271.66 g/mol

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

CAS No.: 391860-73-4

VCID: VC0192933

Molecular Formula: C13H9ClF3N

Molecular Weight: 271.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - 391860-73-4

Description

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a synthetic quinoline derivative that has garnered attention for its potential therapeutic and industrial applications. It is characterized by the molecular formula C13H9ClF3N and a molecular weight of 271.67 g/mol. This compound typically arises from the cyclization of precursors under controlled conditions, often involving the reaction of 2-cyclopropyl-4-(trifluoromethyl)aniline with a chlorinating agent to introduce the chlorine atom at the 6-position of the quinoline ring. In industrial production, large-scale batch reactors are employed with meticulous control over temperature, pressure, and pH to ensure high yield and purity, followed by purification steps like recrystallization or chromatography.

This compound serves as a building block for synthesizing complex molecules and as a reference standard in analytical chemistry. It is also used in biology for enzyme inhibition and receptor binding studies, and it shows potential in antiviral and antiretroviral research within medicine. The uniqueness of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline lies in its specific substitution pattern, where the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in drug development. Structurally related compounds include Efavirenz, an antiretroviral drug, and 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, another quinoline derivative with similar structural features.

The spatial arrangement of the quinoline and cyclopropyl rings in 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline are nearly perpendicular to each other. The compound can undergo chemical reactions such as oxidation, reduction, and nucleophilic substitution. It is used in in-vitro studies, but is not approved by the FDA for use as a medicine or drug to prevent, treat, or cure any medical condition, ailment, or disease.

CAS No. 391860-73-4
Product Name 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Molecular Formula C13H9ClF3N
Molecular Weight 271.66 g/mol
IUPAC Name 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C13H9ClF3N/c14-8-3-4-11-9(5-8)10(13(15,16)17)6-12(18-11)7-1-2-7/h3-7H,1-2H2
Standard InChIKey CXGFIHCGWHSIQO-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(F)(F)F
Canonical SMILES C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(F)(F)F
Purity > 95%
Synonyms 2-Cyclopropyl-6-chloro-4-(trifluoromethyl)quinoline, USP Efavirenz Related Compound C
PubChem Compound 11022010
Last Modified Aug 15 2023

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